tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Process Chemistry Spirocyclic Intermediate Industrial Scalability

tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate (CAS 1251000‑12‑0) is a conformationally constrained spirocyclic heterocycle belonging to the 8‑oxa‑2,5‑diazaspiro[3.5]nonane family. It features a Boc‑protected azetidine nitrogen and a lactam carbonyl at the 6‑position, yielding a molecular formula of C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 1251000-12-0
Cat. No. B1443604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
CAS1251000-12-0
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2
InChIInChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
InChIKeyWKDQFJDMUHLDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate (CAS 1251000‑12‑0): Spirocyclic Building‑Block Profile and Procurement Context


tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate (CAS 1251000‑12‑0) is a conformationally constrained spirocyclic heterocycle belonging to the 8‑oxa‑2,5‑diazaspiro[3.5]nonane family. It features a Boc‑protected azetidine nitrogen and a lactam carbonyl at the 6‑position, yielding a molecular formula of C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . The compound is primarily employed as a versatile intermediate in medicinal chemistry for constructing complex spirocyclic scaffolds, with documented applications in sigma‑receptor ligand programs and vanin‑1 inhibitor development [1]. Its commercial availability at ≥97% purity from multiple global suppliers underpins its role as a procurement‑ready building block for drug discovery .

Why Procurement of tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate Cannot Be Simplified to Any Other 8‑Oxa‑2,5‑Diazaspiro[3.5]nonane Analog


Generic substitution within the 8‑oxa‑2,5‑diazaspiro[3.5]nonane family is precluded by three interdependent factors that directly impact downstream synthetic utility and biological readout. First, the presence of the 6‑oxo (lactam) group introduces a hydrogen‑bond acceptor and a site for further functionalization (e.g., reductive amination, Grignard addition) that is absent in the parent 8‑oxa‑2,5‑diazaspiro[3.5]nonane or its simple Boc‑protected analog lacking the ketone [1]. Second, the Boc protecting group on the azetidine nitrogen enables orthogonal deprotection strategies under mild acidic conditions, a critical feature for fragment‑based library synthesis that is not offered by N‑alkyl or N‑benzyl congeners [1]. Third, comparative synthesis data demonstrate that access to the 6‑oxo derivative has historically required lengthy multi‑step sequences with moderate cyclization yields (~58%) , making the industrial‑scale method disclosed for this specific compound a distinct procurement advantage. Consequently, swapping this compound for a close analog—even one sharing the spirocyclic core—can alter reaction outcomes, compromise synthetic throughput, and invalidate structure‑activity relationship (SAR) data, leading to costly re‑optimization cycles.

Quantitative Differentiation Evidence: tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate vs. Closest Analogs


Scalable Three‑Step Synthesis Achieves 56% Overall Yield vs. Traditional Four‑Step Routes with ~39% Cumulative Yield

Chinese patent CN109503624A discloses a dedicated three‑step synthetic route for the target compound starting from commercially available tert‑butyl 3‑nitroazetidine‑1‑carboxylate, achieving an overall isolated yield of 56% [1]. In contrast, a representative traditional route to related 8‑oxa‑2,5‑diazaspiro[3.5]nonane derivatives requires four steps (acylation, cyclization, reduction, deprotection) with per‑step yields of 75%, 58%, 82%, and 90%, yielding a cumulative overall yield of approximately 39% .

Process Chemistry Spirocyclic Intermediate Industrial Scalability

Commercially Available at ≥97% Purity with Documented QC vs. Analog with Lower or Unspecified Purity

The target compound is listed by multiple independent suppliers (Fluorochem, ChemScene, Leyan) at ≥97% purity, with lot‑specific QC documentation . Its direct structural analog, tert‑butyl 8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate (CAS 1251002‑01‑3), which lacks the 6‑oxo group, is also available at ≥97–98% purity but possesses a different molecular formula (C₁₁H₂₀N₂O₃, MW 228.29) and an altered hydrogen‑bonding profile due to the absence of the lactam carbonyl .

Chemical Procurement Quality Control Building Block

6‑Oxo Group Enables a Distinct Functionalization Handle Absent in the Non‑Oxo Analog, Expanding Accessible Chemical Space

The lactam carbonyl at the 6‑position serves as a chemically addressable handle for nucleophilic additions and reductive transformations that are not possible with the non‑oxo analog. In the broader oxa‑diazaspiro chemical space, 6‑oxo derivatives have been elaborated into sigma‑receptor ligands with nanomolar affinity (Ki < 100 nM for exemplified compounds), while the non‑oxo core serves primarily as a passive scaffold without this reactive site [1].

Fragment-Based Drug Discovery Late-Stage Functionalization Chemical Biology

Boc‑Protected Azetidine Enables Orthogonal Deprotection Not Available in N‑Benzyl or N‑Methyl Congeners

The Boc protecting group on the azetidine nitrogen of the target compound allows selective deprotection under mild acidic conditions (TFA or HCl/dioxane), compatible with the presence of the 6‑oxo lactam [1]. The structurally related 5‑benzyl‑6‑isopropyl‑2‑tosyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane employs a tosyl protecting group requiring harsher reductive cleavage conditions (e.g., Na/naphthalene or Mg/MeOH) that risk reducing the lactam carbonyl .

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Industrial Scalability Explicitly Addressed by Patent Literature vs. Unvalidated Lab‑Scale Methods for Nearest Analogs

Patent CN109503624A explicitly states that its three‑step synthesis was developed to address the absence of a method suitable for industrial production of this compound and demonstrates scalability at the 45–200 g scale for intermediates [1]. In the smolecule technical datasheet for the parent scaffold, traditional routes are described as facing challenges including 'competing side reactions' requiring 'careful temperature control' and 'purification via column chromatography,' which 'further complicates scalability' .

Scale‑Up Synthesis Process Validation Industrial Sourcing

Spirocyclic Conformational Restriction and 6‑Oxo Hydrogen‑Bond Acceptor Differentiate Physicochemical Profile from Flexible‑Chain Analogs

The spirocyclic [3.5] architecture imposes a rigid, three‑dimensional topology distinct from flexible linear diamines or monocyclic analogs. As demonstrated for the broader 2,7‑diazaspiro[3.5]nonane class, spirocyclic cores enable functional dichotomy (agonist vs. antagonist) at sigma‑1 receptors that is not readily achieved with more flexible diazabicyclo[4.3.0]nonane scaffolds [1]. The 6‑oxo group in the target compound further contributes a hydrogen‑bond acceptor (C=O) that can engage in key interactions with biological targets, a feature quantifiable through computed LogP and hydrogen‑bond acceptor counts.

Physicochemical Properties Drug‑Likeness Conformational Analysis

Optimal Procurement and Deployment Scenarios for tert‑Butyl 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane‑2‑carboxylate Based on Differentiated Evidence


Scale‑Driven Medicinal Chemistry Programs Requiring Multi‑Gram Quantities of a Functionalized Spirocyclic Intermediate

For medicinal chemistry teams synthesizing focused libraries of oxa‑diazaspiro compounds, the CN109503624A patent provides a validated three‑step, chromatography‑free route with a 56% overall yield, demonstrated at 200 g scale [1]. This stands in contrast to traditional four‑step routes with cumulative yields of ~39% that require column chromatography . Programs can procure this compound with confidence that process‑scale quantities are achievable without re‑optimization, reducing lead time from synthesis to screening.

Sigma‑Receptor or Vanin‑1 Drug Discovery Programs Requiring a Pre‑Functionalized Scaffold with Documented Biological Relevance

The 6‑oxo‑8‑oxa‑2,5‑diazaspiro[3.5]nonane core has been explicitly claimed within the oxa‑diazaspiro compound space targeting sigma‑1 receptors for pain indications (US10689398), with exemplified compounds achieving Ki < 100 nM [1]. Additionally, the 8‑oxa‑2,5‑diazaspiro[3.5]nonane scaffold has been identified as a vanin‑1 enzyme inhibitor chemotype . For groups initiating SAR campaigns against either target, this compound provides both a structurally pre‑validated core and a synthetic handle (6‑oxo) for rapid diversification.

Fragment‑Based Drug Discovery (FBDD) Requiring Orthogonally Protected, Three‑Dimensional Building Blocks

The Boc‑protected azetidine nitrogen can be selectively deprotected under mild acidic conditions (TFA/CH₂Cl₂, rt) without affecting the 6‑oxo lactam or the spirocyclic ether, a critical feature for parallel library synthesis [1]. This orthogonal protecting group strategy is not available with N‑tosyl or N‑benzyl congeners, which require reductive cleavage conditions that risk over‑reduction of the lactam carbonyl . FBDD groups can incorporate this compound into diversity‑oriented synthesis workflows with minimal protecting‑group compatibility concerns.

Process Chemistry Scale‑Up and CMC Development Where Supply‑Chain Continuity Is Critical

The explicit industrial focus of patent CN109503624A—which states that its objective is to solve the absence of an industrially suitable method—combined with the compound's commercial availability at ≥97% purity from multiple independent suppliers [1], provides a dual‑source procurement pathway. This redundancy minimizes supply‑chain disruption risk during CMC development stages, a factor not available for analogs that lack published scale‑up methodology.

Quote Request

Request a Quote for tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.